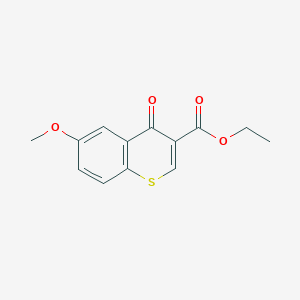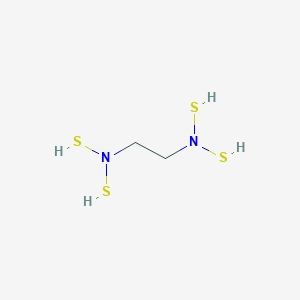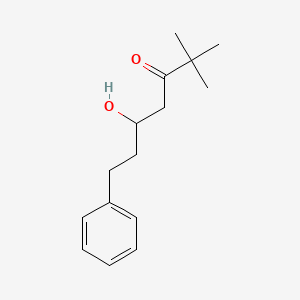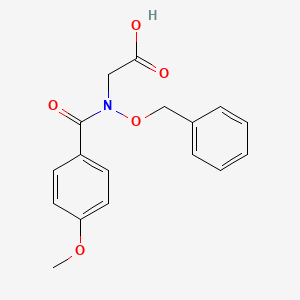![molecular formula C12H12F4N2O4 B14268457 Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- CAS No. 141332-96-9](/img/structure/B14268457.png)
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- is a chemical compound with the molecular formula C₁₂H₁₂F₄N₂O₄ It is known for its unique structure, which includes difluoromethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- typically involves multiple steps. One common method includes the reaction of 3,4-bis(difluoromethoxy)benzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethanediamide, [2-[3,4-dimethoxyphenyl]ethyl]-: Similar structure but with methoxy groups instead of difluoromethoxy groups.
Ethanediamide, [2-[3,4-dichlorophenyl]ethyl]-: Contains dichloro groups instead of difluoromethoxy groups.
Uniqueness
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and biological properties. These groups enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
141332-96-9 |
|---|---|
Molecular Formula |
C12H12F4N2O4 |
Molecular Weight |
324.23 g/mol |
IUPAC Name |
N'-[2-[3,4-bis(difluoromethoxy)phenyl]ethyl]oxamide |
InChI |
InChI=1S/C12H12F4N2O4/c13-11(14)21-7-2-1-6(5-8(7)22-12(15)16)3-4-18-10(20)9(17)19/h1-2,5,11-12H,3-4H2,(H2,17,19)(H,18,20) |
InChI Key |
MSMOZSVBEHEDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)C(=O)N)OC(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)
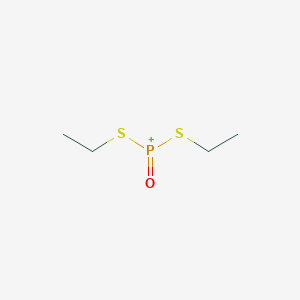
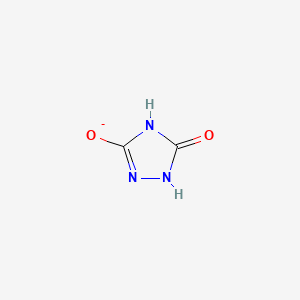
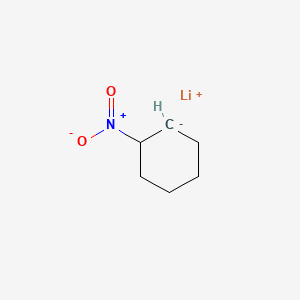
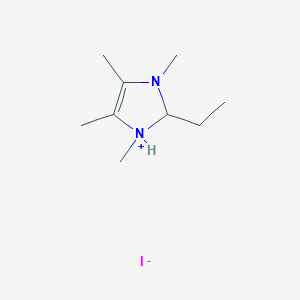
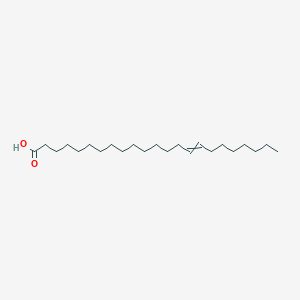
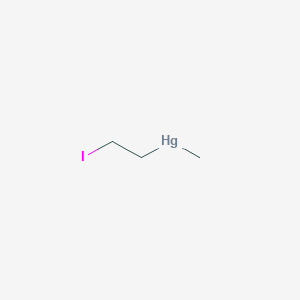
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
